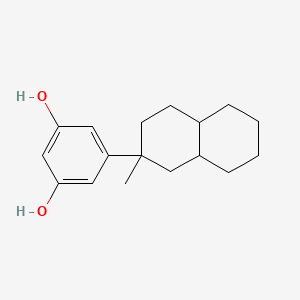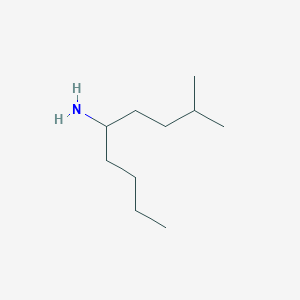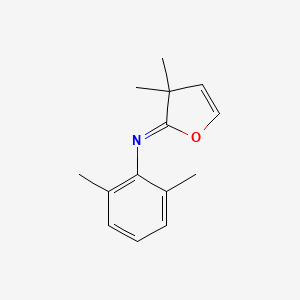
Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)- is a complex organobismuth compound. Organobismuth compounds are known for their diverse applications in organic synthesis, catalysis, and medicinal chemistry due to their unique properties and relatively low toxicity compared to other heavy metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)- typically involves the reaction of bismuth trichloride with 4-methoxy-2-methylphenyl and 2-methylphenyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the bismuth compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions
Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth compounds.
Substitution: Ligands can be substituted with other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction may produce bismuth(I) compounds .
Scientific Research Applications
Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions requiring mild and selective conditions.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)- exerts its effects involves several pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, inhibiting their activity.
Pathways Involved: It can disrupt cellular processes by binding to thiol groups in proteins, leading to enzyme inhibition and altered cellular function.
Comparison with Similar Compounds
Similar Compounds
Bismuth(III) chloride: A simpler bismuth compound used in similar applications but with different reactivity and properties.
Bismuth subsalicylate: Known for its medicinal uses, particularly in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments due to its unique optical properties.
Uniqueness
Bismuth, dichloro(4-methoxy-2-methylphenyl)bis(2-methylphenyl)- is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in chemical reactions. Its relatively low toxicity and versatile applications make it a valuable compound in various fields .
Properties
CAS No. |
823213-34-9 |
|---|---|
Molecular Formula |
C22H23BiCl2O |
Molecular Weight |
583.3 g/mol |
IUPAC Name |
dichloro-(4-methoxy-2-methylphenyl)-bis(2-methylphenyl)bismuth |
InChI |
InChI=1S/C8H9O.2C7H7.Bi.2ClH/c1-7-4-3-5-8(6-7)9-2;2*1-7-5-3-2-4-6-7;;;/h3,5-6H,1-2H3;2*2-5H,1H3;;2*1H/q;;;+2;;/p-2 |
InChI Key |
GPPLYQCJQUIDBL-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1[Bi](C2=C(C=C(C=C2)OC)C)(C3=CC=CC=C3C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)



![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)

boranyl](/img/structure/B14215959.png)

![1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate](/img/structure/B14215968.png)
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)

![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14215988.png)
